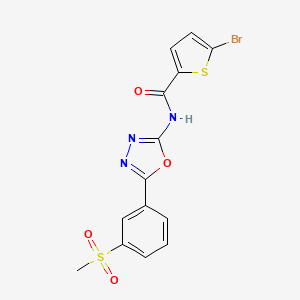
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine, commonly known as FPSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FPSP is a piperazine derivative that exhibits a wide range of pharmacological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of FPSP is not fully understood, but several studies have suggested that the compound exerts its effects through multiple pathways. FPSP has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has also been found to modulate the activity of ion channels and receptors that are involved in neuronal signaling and inflammation.
Biochemical and physiological effects:
FPSP has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation and oxidative stress. In addition, FPSP has been shown to enhance the activity of antioxidant enzymes and protect against mitochondrial dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
FPSP has several advantages for laboratory experiments, including its high potency and selectivity for certain targets. The compound is also relatively easy to synthesize and can be modified to optimize its pharmacological properties. However, FPSP also has some limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on FPSP. One area of interest is the development of new derivatives of the compound that exhibit improved pharmacological properties. Another area of focus is the investigation of the molecular mechanisms underlying the effects of FPSP, which could lead to the identification of new drug targets. Finally, further studies are needed to evaluate the safety and efficacy of FPSP in animal models and humans, with the ultimate goal of developing new therapies for cancer, neurodegenerative diseases, and other conditions.
Méthodes De Synthèse
The synthesis of FPSP involves the reaction of 4-fluorophenyl-3-chloropropanol with pyridin-2-ylpiperazine in the presence of a base. The resulting intermediate is then treated with sulfonyl chloride to obtain the final product. The synthesis of FPSP has been reported in several studies, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
FPSP has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. FPSP has also been investigated for its neuroprotective effects, as it has been shown to reduce neuronal damage in animal models of Parkinson's disease and stroke. In addition, FPSP has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenoxy)propylsulfonyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c19-16-5-7-17(8-6-16)25-14-3-15-26(23,24)22-12-10-21(11-13-22)18-4-1-2-9-20-18/h1-2,4-9H,3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOAELWZNWCQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

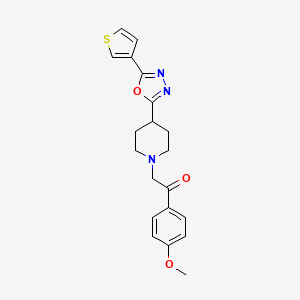
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2898895.png)


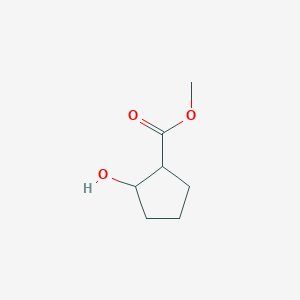
![3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2898902.png)
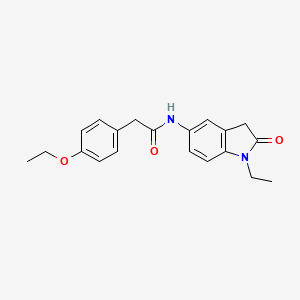
![3-allyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898906.png)
![N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2898907.png)

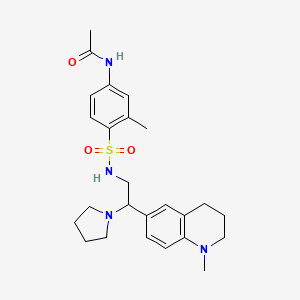
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2898910.png)
